1,2,3-Trifluoro-5-methoxy-4-nitrobenzene
Overview
Description
1,2,3-Trifluoro-5-methoxy-4-nitrobenzene is an organic compound with the molecular formula C7H4F3NO3 and a molecular weight of 207.11 g/mol . It is characterized by the presence of three fluorine atoms, a methoxy group, and a nitro group attached to a benzene ring. This compound is typically a pale-yellow to yellow-brown liquid and is used in various research and industrial applications .
Scientific Research Applications
1,2,3-Trifluoro-5-methoxy-4-nitrobenzene is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
The primary targets of 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene are currently unknown
Mode of Action
Nitrobenzene compounds are generally known to undergo nucleophilic aromatic substitution reactions .
Biochemical Pathways
Nitrobenzene compounds can undergo biotransformation under certain conditions
Pharmacokinetics
It has been noted that the compound has high gastrointestinal absorption , which could impact its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is a combustible liquid and should be kept away from fire and high temperatures . It is also harmful if swallowed, in contact with skin, and if inhaled . These factors can influence how the compound is handled and used, potentially affecting its action and efficacy.
Preparation Methods
The synthesis of 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene involves several steps. One common method includes the nitration of 1,2,3-trifluoro-5-methoxybenzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity of the final product .
Chemical Reactions Analysis
1,2,3-Trifluoro-5-methoxy-4-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can be substituted by nucleophiles in the presence of suitable catalysts.
Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
1,2,3-Trifluoro-5-methoxy-4-nitrobenzene can be compared with other fluorinated nitrobenzenes, such as:
2,4,6-Trifluoronitrobenzene: Similar in structure but lacks the methoxy group, making it less versatile in certain reactions.
4-(Trifluoromethoxy)nitrobenzene: Contains a trifluoromethoxy group instead of a methoxy group, which can influence its reactivity and applications.
1,3,4-Trifluoro-5-methoxy-2-nitrobenzene:
The unique combination of fluorine, methoxy, and nitro groups in this compound makes it particularly valuable for specific synthetic and research applications .
Properties
IUPAC Name |
1,2,3-trifluoro-5-methoxy-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3/c1-14-4-2-3(8)5(9)6(10)7(4)11(12)13/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOYSDLZDZGEFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1[N+](=O)[O-])F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650159 | |
Record name | 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90650159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
925890-13-7 | |
Record name | 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90650159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3-Trifluoro-5-methoxy-4-nitro-benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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